Tert-butyl 3-cyclopropylbenzylcarbamate
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Overview
Description
TERT-BUTYL (3-CYCLOPROPYLBENZYL)CARBAMATE is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound is characterized by the presence of a tert-butyl group, a cyclopropylbenzyl group, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (3-CYCLOPROPYLBENZYL)CARBAMATE typically involves the reaction of tert-butyl chloroformate with 3-cyclopropylbenzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of TERT-BUTYL (3-CYCLOPROPYLBENZYL)CARBAMATE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (3-CYCLOPROPYLBENZYL)CARBAMATE undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: Oxidative cleavage of the carbamate group can occur under strong oxidizing conditions.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidative cleavage.
Substitution: Substitution reactions often require the use of nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Hydrolysis: 3-Cyclopropylbenzylamine and carbon dioxide.
Oxidation: Corresponding oxidized products depending on the specific oxidizing agent used.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
TERT-BUTYL (3-CYCLOPROPYLBENZYL)CARBAMATE has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of TERT-BUTYL (3-CYCLOPROPYLBENZYL)CARBAMATE involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. The carbamate group can be selectively removed under specific conditions, allowing for controlled release of the protected amine .
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL CARBAMATE: Similar in structure but lacks the cyclopropylbenzyl group.
CARBOXYBENZYL CARBAMATE: Contains a benzyl group instead of the cyclopropylbenzyl group.
FLUORENYLMETHOXYCARBONYL CARBAMATE: Contains a fluorenylmethoxy group instead of the tert-butyl group.
Uniqueness
TERT-BUTYL (3-CYCLOPROPYLBENZYL)CARBAMATE is unique due to the presence of the cyclopropylbenzyl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications where selective protection and deprotection of amines are required .
Properties
Molecular Formula |
C15H21NO2 |
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Molecular Weight |
247.33 g/mol |
IUPAC Name |
tert-butyl N-[(3-cyclopropylphenyl)methyl]carbamate |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-11-5-4-6-13(9-11)12-7-8-12/h4-6,9,12H,7-8,10H2,1-3H3,(H,16,17) |
InChI Key |
QDVWMJVOZGLEJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2CC2 |
Origin of Product |
United States |
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